![molecular formula C13H15Cl2NO3S B1383811 2-({2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate CAS No. 2173098-99-0](/img/structure/B1383811.png)
2-({2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate
Overview
Description
“2-({2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate” is a chemical compound with the CAS Number: 2173098-99-0 . It has a molecular weight of 336.24 . The IUPAC name for this compound is 2- ( (2- ( (3-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)ethyl 2-chloroacetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15Cl2NO3S/c1-9-10 (15)3-2-4-11 (9)16-12 (17)8-20-6-5-19-13 (18)7-14/h2-4H,5-8H2,1H3, (H,16,17) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a storage temperature of 28°C . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Environmental Chemistry
The chlorinated aromatic structure of this compound makes it a candidate for studies on environmental persistence and degradation. Understanding how compounds like this degrade under various conditions can inform the development of more eco-friendly chemicals and remediation strategies.
Each of these applications leverages a different aspect of the compound’s chemical structure, demonstrating its versatility in scientific research. While the current information does not provide specific examples of research involving this compound, the potential applications outlined above are grounded in the general principles of chemistry and the known reactivity of similar molecular structures .
Safety and Hazards
properties
IUPAC Name |
2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanylethyl 2-chloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO3S/c1-9-10(15)3-2-4-11(9)16-12(17)8-20-6-5-19-13(18)7-14/h2-4H,5-8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPZGAIWWWUGQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSCCOC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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